molecular formula C12H16N4O B8561336 2-(3-((Dimethylamino)methyl)-1,2,4-oxadiazol-5-yl)-4-methylaniline

2-(3-((Dimethylamino)methyl)-1,2,4-oxadiazol-5-yl)-4-methylaniline

Cat. No. B8561336
M. Wt: 232.28 g/mol
InChI Key: LZYUXVCAORXJDJ-UHFFFAOYSA-N
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Patent
US08367660B2

Procedure details

To a solution of N,N-dimethyl-1-(5-(5-methyl-2-nitrophenyl)-1,2,4-oxadiazol-3-yl)methanamine (38 mg, 0.15 mmol) in dioxane (1 mL) at 80° C. was added a hot solution (80° C.) of sodium disulfide nonahydrate (70 mg, 0.29 mmol) in water (1 mL). The reaction was heated at 80° C. for 30 min resulting in clean conversion to the desired product. The reaction was diluted with dichloromethane then washed with 50% saturated NaHCO3 (2×20 mL) and brine. The solution was dried over Na2SO4, filtered and dried down to provide 2-(3-((dimethylamino)methyl)-1,2,4-oxadiazol-5-yl)-4-methylaniline as a light orange oil (29 mg, 86% yield). LC/MS m/z 233.2 [M+H]+.
Name
N,N-dimethyl-1-(5-(5-methyl-2-nitrophenyl)-1,2,4-oxadiazol-3-yl)methanamine
Quantity
38 mg
Type
reactant
Reaction Step One
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:19])[CH2:3][C:4]1[N:8]=[C:7]([C:9]2[CH:14]=[C:13]([CH3:15])[CH:12]=[CH:11][C:10]=2[N+:16]([O-])=O)[O:6][N:5]=1.O.O.O.O.O.O.O.O.O.[S-][S-].[Na+].[Na+]>O1CCOCC1.O>[CH3:19][N:2]([CH2:3][C:4]1[N:8]=[C:7]([C:9]2[CH:14]=[C:13]([CH3:15])[CH:12]=[CH:11][C:10]=2[NH2:16])[O:6][N:5]=1)[CH3:1] |f:1.2.3.4.5.6.7.8.9.10.11.12|

Inputs

Step One
Name
N,N-dimethyl-1-(5-(5-methyl-2-nitrophenyl)-1,2,4-oxadiazol-3-yl)methanamine
Quantity
38 mg
Type
reactant
Smiles
CN(CC1=NOC(=N1)C1=C(C=CC(=C1)C)[N+](=O)[O-])C
Name
Quantity
70 mg
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.[S-][S-].[Na+].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C)CC1=NOC(=N1)C1=C(N)C=CC(=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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